

# designing a binding affinity assay for 15(R)-PGD2

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## Compound of Interest

Compound Name: **15(R)-Prostaglandin D2**

Cat. No.: **B15623693**

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An Application Note on Designing a Binding Affinity Assay for **15(R)-Prostaglandin D2**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**15(R)-Prostaglandin D2** (15(R)-PGD2) is an isoprostane and a potent agonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.<sup>[1][2]</sup> The PGD2/CRTH2 signaling axis is a key therapeutic target in inflammatory and allergic diseases such as asthma and allergic rhinitis.<sup>[3][4][5]</sup> CRTH2 is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gai/o proteins, leading to a decrease in intracellular cAMP and the promotion of chemotaxis in eosinophils, basophils, and Th2 lymphocytes.<sup>[1][6]</sup> This document provides detailed protocols for designing and performing a binding affinity assay for 15(R)-PGD2 to the CRTH2 receptor.

## Principle of the Assay

The binding affinity of 15(R)-PGD2 and other test compounds for the CRTH2 receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [<sup>3</sup>H]PGD2) for binding to the CRTH2 receptor. The receptor source is typically a cell line, such as HEK293, engineered to express recombinant human CRTH2.<sup>[1]</sup> The amount of radioligand bound to the receptor is quantified in the presence of varying concentrations of the unlabeled test compound. The data is used to calculate the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC<sub>50</sub>), which can then be used to determine the inhibition constant (Ki).[1]

## Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) and functional potencies (EC<sub>50</sub>) of PGD2, its metabolites, and other relevant ligands for the CRTH2 receptor. This data is essential for comparing the affinity of novel compounds against known ligands.

Ligand	Binding Affinity (Ki, nM)	Functional Potency (EC <sub>50</sub> , nM)	Cell Type/System
Prostaglandin D2 (PGD2)	2.4 ± 0.2	-	Recombinant human CRTH2 in HEK293 cells[1]
15(R)-Prostaglandin D2	-	1.7 (Chemotaxis)	Human Eosinophils[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2)	2.91 ± 0.29	-	Recombinant human CRTH2 in HEK293 cells[1][6]
15-deoxy-Δ12,14-PGJ2	3.15 ± 0.32	-	Recombinant human CRTH2 in HEK293 cells[1][6]
Ramatroban	28	-	Mouse CRTH2 expressing cells[1]
CAY10471	9 ± 0.04	-	Human DP2 receptors in HEK cells[1]

## Experimental Protocols

### Radioligand Binding Assay for CRTH2

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor using [<sup>3</sup>H]PGD2 as the radioligand.

## Materials:

- HEK293 cell membranes expressing recombinant human CRTH2[[1](#)]
- [<sup>3</sup>H]PGD2 (Radioligand)[[1](#)]
- Binding buffer (50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4)[[1](#)]
- Test compounds (e.g., 15(R)-PGD2, unlabeled PGD2)[[1](#)]
- 96-well microplates
- Glass fiber filters[[1](#)]
- Scintillation fluid and counter[[1](#)]
- Plate shaker
- Filtration apparatus

## Procedure:

- Membrane Preparation:
  - Culture HEK293 cells expressing recombinant human CRTH2.
  - Harvest the cells and homogenize them in ice-cold lysis buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  - Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
- Assay Setup:
  - In a 96-well plate, add the following in triplicate:

- Total Binding Wells: Cell membranes, [<sup>3</sup>H]PGD2, and binding buffer.
- Non-specific Binding Wells: Cell membranes, [<sup>3</sup>H]PGD2, and a high concentration of unlabeled PGD2.
- Test Compound Wells: Cell membranes, [<sup>3</sup>H]PGD2, and varying concentrations of the test compound.

• Incubation:

- Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.[\[1\]](#)

• Filtration:

- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.[\[1\]](#)

• Washing:

- Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[\[1\]](#)

• Quantification:

- Place the filters into scintillation vials.
- Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.[\[1\]](#)

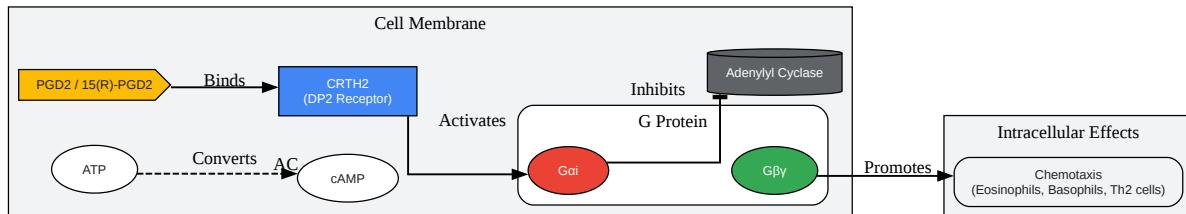
Data Analysis:

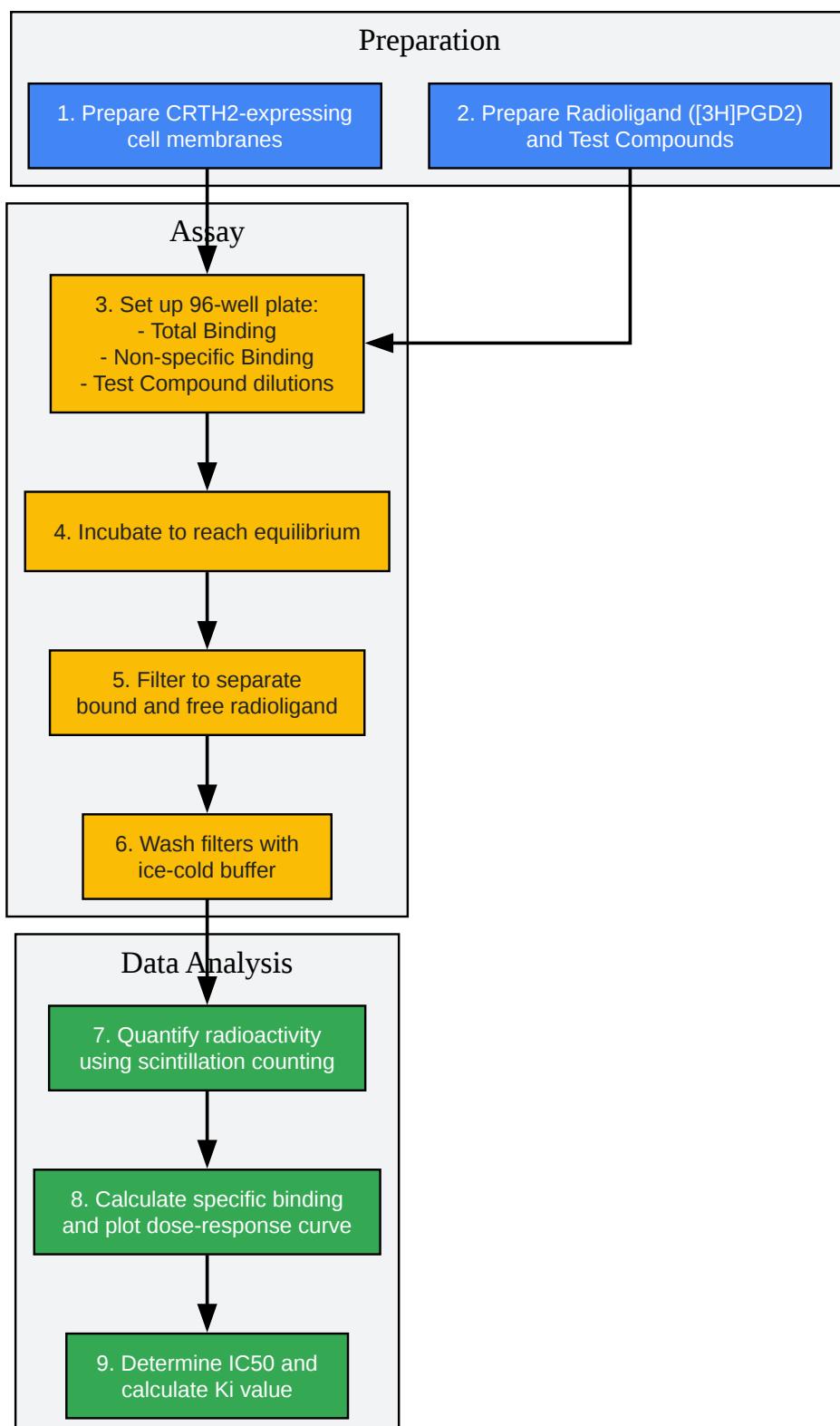
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC<sub>50</sub> value from the resulting sigmoidal curve.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.  
[\[1\]](#)

## Visualizations

### CRTH2 Signaling Pathway



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